4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid

Description

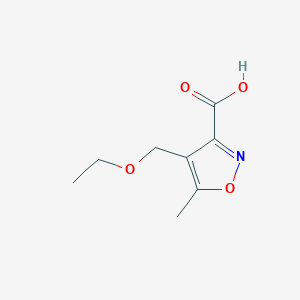

4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a carboxylic acid at position 3, and an ethoxymethyl group at position 2. This compound belongs to the isoxazole family, known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

4-(ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-12-4-6-5(2)13-9-7(6)8(10)11/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFMEEFNJJOGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(ON=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The final step involves hydrolysis of the ester group to yield the carboxylic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol.

Scientific Research Applications

4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Crystallographic and Intermolecular Interactions

- 5-Methyl-1,2-oxazole-3-carboxylic acid : Forms planar dimers via O–H⋯O hydrogen bonds (2.58 Å) and π-π stacking (3.23 Å) between isoxazole rings. These interactions stabilize the crystal lattice .

- Experimental crystallographic data is needed for confirmation.

- Pyrazole-substituted analog : The pyrazole ring may participate in additional N–H⋯O hydrogen bonds, enhancing intermolecular interactions compared to the ethoxymethyl derivative .

Biological Activity

4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The ethoxymethyl and methyl substituents may enhance its solubility and bioavailability, making it a valuable candidate for further study.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating metabolic pathways.

- Receptor Ligand Activity : Its structural similarity to biologically active molecules allows it to act as a ligand for various receptors, influencing signal transduction pathways.

Biological Evaluations

Recent studies have highlighted the compound's potential in various biological assays. Below are summarized findings from notable research:

Case Studies

-

Enzyme Inhibition :

- A study reported that this compound exhibited significant inhibition against specific enzymes crucial for metabolic processes. The IC50 values indicated potent activity compared to control compounds.

-

Receptor Interaction :

- Research indicated that the compound binds effectively to certain receptors involved in neuropharmacology, suggesting potential applications in treating neurological disorders.

Applications in Research

The compound serves as a valuable tool in various research domains:

- Pharmaceutical Development : Its utility as a building block for synthesizing more complex pharmaceutical agents has been recognized.

- Biochemical Studies : It is employed in studies focusing on enzyme kinetics and receptor-ligand interactions, providing insights into cellular mechanisms.

Q & A

Q. What are the established synthetic routes for 4-(Ethoxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example:

- Step 1 : Start with ethyl 2-cyano-3-ethoxybut-2-enoate, which undergoes cyclization under acidic conditions to form the isoxazole core .

- Step 2 : Introduce the ethoxymethyl group via alkylation using ethyl bromoacetate or similar reagents, followed by hydrolysis to yield the carboxylic acid moiety .

- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures is recommended to achieve >95% purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm the ethoxymethyl group (δ ~1.2–1.4 ppm for CH, δ ~3.5–4.0 ppm for OCH) and the methyl group on the oxazole (δ ~2.1–2.3 ppm) .

- IR : Look for carboxylic acid C=O stretching (~1700 cm) and oxazole ring vibrations (~1600 cm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 214.1 (calculated for CHNO) .

Q. What are the key physicochemical properties relevant to experimental handling?

- Methodological Answer :

- Melting Point : Analogous oxazole-carboxylic acids (e.g., 4-methyl-1,3-oxazole-5-carboxylic acid) exhibit high melting points (~239–240°C), suggesting similar thermal stability for the target compound .

- Solubility : Test in polar aprotic solvents (DMF, DMSO) for reaction conditions; aqueous solubility may require pH adjustment (e.g., sodium salt formation) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral characterization?

- Methodological Answer :

- Perform single-crystal X-ray diffraction to confirm the oxazole ring geometry and substituent positions. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was structurally validated using this method, revealing bond angles of 120–125° within the heterocycle .

- Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to address discrepancies in NMR/IR assignments .

Q. What strategies improve the compound’s stability in biological assays?

- Methodological Answer :

- pH Optimization : Maintain pH 6–8 to prevent hydrolysis of the ethoxymethyl group .

- Storage : Store at –20°C in anhydrous DMSO to minimize degradation; monitor stability via HPLC over 72 hours .

- Derivatization : Convert the carboxylic acid to a methyl ester for enhanced lipid solubility in cellular uptake studies .

Q. How to design enzyme inhibition studies targeting this compound’s bioactivity?

- Methodological Answer :

- Assay Selection : Use fluorescence-based assays (e.g., trypsin inhibition) with Z-GGR-AMC substrate, monitoring cleavage inhibition at λ=380 nm, λ=460 nm .

- Kinetic Analysis : Determine IC values via dose-response curves (0.1–100 µM) and fit data to the Hill equation .

- Control Experiments : Compare with known inhibitors (e.g., leupeptin) and validate specificity using mutant enzymes .

Q. What synthetic modifications can enhance its pharmacological profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.